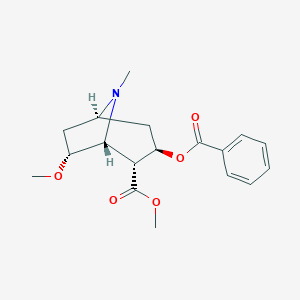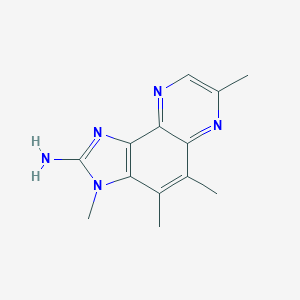
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- has been shown to have both biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and have neuroprotective effects. It also has antimicrobial properties and has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- in lab experiments is its potential as a therapeutic agent for various diseases. It also has a relatively low toxicity profile, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl-. One area of research could focus on optimizing its use as a therapeutic agent for various diseases, such as cancer and neurological disorders. Another area of research could focus on understanding its mechanism of action and identifying potential targets for drug development. Additionally, research could focus on developing more efficient synthesis methods for this compound.
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its use in lab experiments.
Synthesemethoden
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- can be synthesized using various methods, including the reaction of 2-aminobenzonitrile with 3,4,5,7-tetramethylimidazo[4,5-f]quinoxaline-2-carbaldehyde in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- has potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, antitumor, and antimicrobial properties. It also has potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
146177-61-9 |
|---|---|
Molekularformel |
C13H15N5 |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
3,4,5,7-tetramethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C13H15N5/c1-6-5-15-10-9(16-6)7(2)8(3)12-11(10)17-13(14)18(12)4/h5H,1-4H3,(H2,14,17) |
InChI-Schlüssel |
QSQNCDPZGFTHHH-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C3=C(C(=C(C2=N1)C)C)N(C(=N3)N)C |
Kanonische SMILES |
CC1=CN=C2C3=C(C(=C(C2=N1)C)C)N(C(=N3)N)C |
Andere CAS-Nummern |
146177-61-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
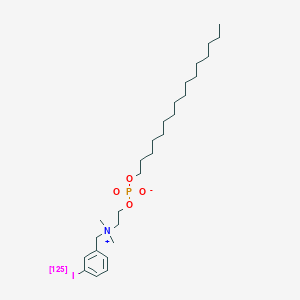
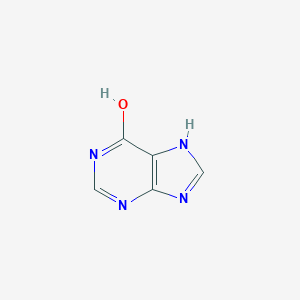
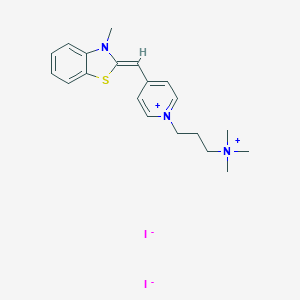
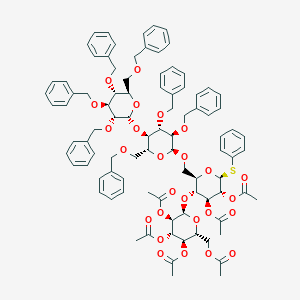



![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)

![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

